molecular formula C12H20O2 B8663611 2-(7-Hydroxyheptyl)cyclopent-2-en-1-one CAS No. 33803-57-5

2-(7-Hydroxyheptyl)cyclopent-2-en-1-one

Cat. No.: B8663611
CAS No.: 33803-57-5
M. Wt: 196.29 g/mol
InChI Key: WDCKVVCOPDJIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Hydroxyheptyl)cyclopent-2-en-1-one (CAS: 64831-06-7) is a cyclopentenone derivative with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . Its structure features a cyclopent-2-en-1-one core substituted at the 2-position with a 7-hydroxyheptyl chain. Key properties include:

  • Hydrogen bond donors/acceptors: 2 donors, 3 acceptors.
  • Rotatable bonds: 7 (due to the heptyl chain).
  • Topological polar surface area (TPSA): 57.5 Ų, indicating moderate polarity . The compound’s SMILES notation is C1C(C=C(C1=O)CCCCCCCO)O, and its InChIKey is IUWYHMZSXNYIPM-UHFFFAOYSA-N .

Properties

CAS No.

33803-57-5

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(7-hydroxyheptyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H20O2/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h8,13H,1-7,9-10H2

InChI Key

WDCKVVCOPDJIIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)CCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between 2-(7-hydroxyheptyl)cyclopent-2-en-1-one and key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 7-hydroxyheptyl C₁₂H₂₀O₃ 212.29 Long alkyl chain with terminal -OH; high rotatable bond count (7)
cis-Jasmone 3-methyl-2-(pent-2-enyl) C₁₁H₁₆O 164.25 Volatile fragrance compound; unsaturated pentenyl chain
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one 3-methyl-2-pentyloxy C₁₁H₁₈O₂ 182.26 Ether substituent; regulated in fragrances due to safety
2-(Dibenzylamino)-4-(propylthio)cyclopent-2-en-1-one Dibenzylamino, propylthio C₂₅H₂₉NOS 383.57 Amino and thio groups; synthetic intermediate (70% yield via chromatography)
2-(2-Hydroxyethyl)cyclopent-2-en-1-one 2-hydroxyethyl C₇H₁₀O₂ 126.15 Short hydroxyalkyl chain; used in pharmaceutical precursors
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one 4-hydroxy-2-hydroxymethyl C₆H₈O₃ 128.13 Key building block for prostaglandin E1 synthesis

Physicochemical and Reactivity Differences

  • Hydrophobicity : The hydroxyheptyl chain in the target compound increases hydrophilicity (TPSA = 57.5 Ų) compared to cis-jasmone (TPSA ≈ 17 Ų) but reduces volatility, making it less suitable for fragrance applications .
  • For example, methyl-substituted cyclopentenones (e.g., 3-methylcyclohex-2-en-1-one) show poor reactivity in tetrazole-catalyzed reactions due to steric factors . Functional Group Influence: The terminal -OH group enables hydrogen bonding and derivatization (e.g., esterification), contrasting with ether (pentyloxy) or amino (dibenzylamino) substituents, which alter electronic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.